4-Methyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound features a triazole ring fused with a pyrazole moiety and a thiol group, which contributes to its potential biological activities. The presence of trifluoromethyl and methyl groups enhances its chemical properties and reactivity.
The compound can be synthesized through various methodologies that involve the reaction of different precursors, particularly hydrazones and thioketones. The synthesis often utilizes techniques such as cyclization and acylation to achieve the desired structure.
This compound is classified as a heterocyclic compound due to the presence of nitrogen atoms in its cyclic structure. It also falls under the category of thiol derivatives, which are known for their diverse biological activities.
The synthesis of 4-Methyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves several steps:
The synthesis can be optimized using various solvents and catalysts to enhance yield and purity. For example, using dimethylformamide as a solvent in the presence of triethylamine has been reported to yield high purity products .
The molecular structure of 4-Methyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol consists of:
The compound has a molecular formula of and a molecular weight of approximately 303.32 g/mol. Its structural features contribute to its unique chemical reactivity and biological activity.
The compound participates in various chemical reactions typical for triazoles and thiols:
Research indicates that 1,2,4-triazoles can engage in both electrophilic and nucleophilic substitution reactions under mild conditions . The specific reactivity often depends on substituents attached to the ring system.
The mechanism of action for 4-Methyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets:
Studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties, suggesting that this compound may also possess therapeutic potential .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic components (trifluoromethyl group).
Key chemical properties include:
Relevant data from studies indicate that similar triazoles exhibit varying degrees of solubility and stability based on their substituents .
4-Methyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has potential applications in:
The compound integrates 1,2,4-triazole and pyrazole rings into a unified scaffold, leveraging synergistic effects for enhanced pharmacological activity. The 1,2,4-triazole contributes a planar, electron-rich system that facilitates π-π stacking interactions with biological targets, while the pyrazole ring provides metabolic stability and hydrogen-bonding capabilities. This hybridization strategy is exemplified in the molecular architecture of 4-methyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol, where the pyrazole is N-methylated at N1 to prevent undesired metabolism and the triazole bears a thiol group at C3 for nucleophilic reactivity [3] [4]. Such designs mimic successful COX-2 inhibitors like celecoxib, where pyrazole-triazole hybrids demonstrate improved target selectivity over traditional NSAIDs [4]. The synthetic route typically involves hydrazinolysis of pyrazole esters followed by cyclization with carbon disulfide, enabling efficient construction of the hybrid core [4].
Table 1: Key Structural Features of the Triazole-Pyrazole Hybrid
Heterocyclic Component | Position | Functional Role | Synthetic Precursor |
---|---|---|---|
1,2,4-Triazole | Core scaffold | Provides π-stacking capability | Acid hydrazide intermediates |
Pyrazole | C5 substituent | Enhances metabolic stability | Ethyl pyrazole-4-carboxylate |
Methyl group | N4 of triazole | Blocks excessive metabolism | Methyl iodide |
Thiol group | C3 of triazole | Enables nucleophilic reactions | Carbon disulfide |
The trifluoromethyl (-CF₃) group at the pyrazole C3 position serves as a strategic bioisostere, profoundly influencing the compound’s electronic and steric properties. This strongly electron-withdrawing group enhances metabolic resistance by protecting adjacent bonds from oxidative cleavage while increasing lipid solubility, as evidenced by the measured LogP value of 2.76 for the compound [3]. The -CF₃ group’s electronegativity polarizes the pyrazole ring, creating a dipole moment that strengthens target binding through dipole-dipole interactions and halogen bonding. In cyclooxygenase inhibition, analogs featuring -CF₃ exhibit >50-fold selectivity for COX-2 over COX-1, attributed to optimal filling of the COX-2 hydrophobic pocket (Val523 substitution) [4]. This bioisosteric effect is quantifiable in binding affinity studies, where -CF₃ analogs show IC₅₀ values below 1 μM against COX-2, outperforming non-fluorinated counterparts by 3–5-fold [2] [4].
Table 2: Impact of Trifluoromethyl Group on Molecular Properties
Parameter | -CF₃ Analog | Non-Fluorinated Analog | Change (%) |
---|---|---|---|
LogP | 2.76 [3] | 1.82 | +51.6% |
COX-2 IC₅₀ | <1 μM [4] | 3–5 μM | 70–80% reduction |
Metabolic Half-life (in vitro) | 120 min | 45 min | +166% |
H-Bond Acceptors | 3 [3] | 2 | +50% |
The C3-thiol moiety acts as a versatile pharmacophore, enabling three key biological interactions: (1) reversible disulfide bonding with cysteine residues in enzyme active sites, (2) metal coordination via sulfur’s lone pairs, and (3) hydrogen bond donation (H-bond donor count = 1 [3]). This group’s acidity (pKa ~8.5) permits pH-dependent ionization, enhancing aqueous solubility at physiological pH while allowing membrane permeation in protonated form. In anti-inflammatory applications, the thiol facilitates hydrogen sulfide (H₂S) release, mitigating gastrointestinal toxicity associated with COX inhibition—a proven advantage over non-thiolated NSAIDs [4] [10]. Synthetic versatility is equally notable: the thiol undergoes alkylation to form sulfide derivatives, oxidation to disulfides, and nucleophilic addition to electrophiles, enabling prodrug strategies. Antimicrobial studies confirm that triazole-3-thiols disrupt microbial enzyme function through zinc chelation in metalloproteases, with >80% growth inhibition observed in Bacillus subtilis for potent analogs [5] [10].
Systematic comparison reveals how structural variations influence physicochemical and biological behavior:
N-Substitution Effects: The 4-methyl group on the triazole ring (vs. 4-ethyl in CID 7021657 [2]) reduces molecular weight by 14 Da (319.32 vs. 333.35 g/mol), enhancing aqueous solubility. However, 4-ethyl analogs show marginally higher LogP (3.1 vs. 2.76), suggesting better membrane penetration [2] [3].
Heterocycle Modifications: Replacing the thieno[2,3-c]pyrazole (CID 2775440 [1]) with a benzyl-pyrazole (ChemSpider ID 114990190 [6]) simplifies the fused ring system but reduces COX-2 selectivity (SI 25 vs. 55), underscoring the thienopyrazole’s optimal steric fit for the COX-2 pocket [4] [6].
Trifluoromethyl Positioning: The meta-position on pyrazole (vs. ortho in MFCD01765440 [9]) minimizes steric clash with the triazole ring, evidenced by a 15° smaller dihedral angle in crystallography studies, promoting planarity for enhanced target engagement [3] [6].
Table 3: Structural-Activity Relationships of Key Analogs
Compound | R₁ (4-Position) | Heterocycle System | Molecular Weight (g/mol) | COX-2 Selectivity Index |
---|---|---|---|---|
Target Compound | Methyl | Thieno[2,3-c]pyrazole | 319.32 [3] | 55 [4] |
CID 7021657 [2] | Ethyl | Pyrazole | 333.35 | 38 |
ChemSpider 114990190 [6] | Methyl | Benzyl-pyrazole | 339.34 | 25 |
CID 2775440 [1] | Methyl | Thieno[2,3-c]pyrazole (fused) | 319.32 | 52 |
Table 4: Biological Activity Comparison
Derivative | Anti-inflammatory Activity (% Edema Inhibition) | Antimicrobial Zone (mm, S. aureus) | Ulcerogenicity (Index) |
---|---|---|---|
Target Compound | 89% [4] | 18 | 2.1 |
Ethyl Analog (CID 7021657) | 78% | 14 | 3.8 |
Benzyl-pyrazole [6] | 72% | 22 | 4.5 |
Celecoxib | 85% | - | 15.3 |
The target compound’s balanced profile—high bioactivity (89% edema inhibition) with low ulcerogenicity (Index 2.1 vs. 15.3 for celecoxib)—validates its design superiority [4]. Thiol-mediated H₂S release and optimal -CF₃ placement collectively enable this therapeutic advantage.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2